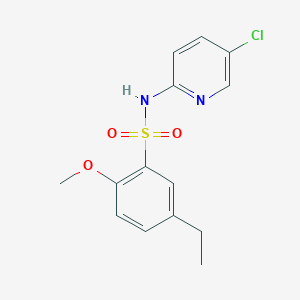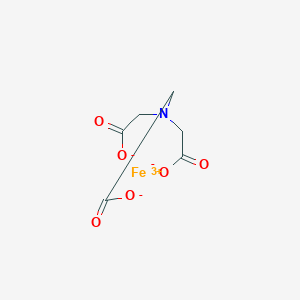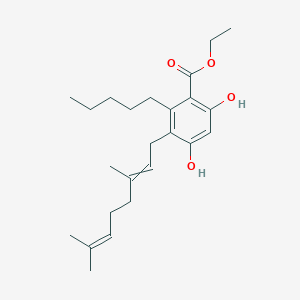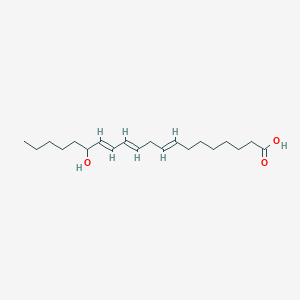
4-Dimethylaminomethylene-1-phenyl-3-propyl-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dimethylaminomethylene-1-phenyl-3-propyl-2-pyrazolin-5-one, also known as "DPP" or "Dipropylpyrazoline," is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of DPP is complex and not fully understood. However, studies have shown that the compound appears to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines. Additionally, DPP has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential applications in the field of neuroscience.
Biochemical and Physiological Effects:
DPP has been shown to have a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, the compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential applications in the field of neuroscience. DPP has also been shown to have a protective effect on the liver and kidneys, making it a potentially useful therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One of the primary advantages of using DPP in laboratory experiments is its ability to act as an antioxidant and anti-inflammatory agent. This makes it a potentially useful therapeutic agent for a variety of diseases. Additionally, the compound's ability to modulate the activity of ion channels and neurotransmitter receptors makes it a promising candidate for use in the field of neuroscience. However, one of the limitations of using DPP in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are a variety of potential future directions for research on DPP. One area of interest is the compound's potential applications in the field of neuroscience. Studies have shown that DPP has the ability to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for a variety of neurological diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations of its use.
合成法
The synthesis of DPP involves the reaction of 1-phenyl-3-propyl-2-pyrazolin-5-one with dimethylformamide dimethylacetal. This reaction yields DPP as a yellow crystalline solid, which can be purified using recrystallization techniques.
科学的研究の応用
DPP has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary areas of research has been the compound's ability to act as an antioxidant and anti-inflammatory agent. DPP has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, making it a potentially useful therapeutic agent for a variety of diseases.
特性
CAS番号 |
15900-09-1 |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC名 |
(4E)-4-(dimethylaminomethylidene)-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C15H19N3O/c1-4-8-14-13(11-17(2)3)15(19)18(16-14)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3/b13-11+ |
InChIキー |
CUWKTMCUQYDTED-ACCUITESSA-N |
異性体SMILES |
CCCC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=CC=C2 |
SMILES |
CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2 |
正規SMILES |
CCCC1=NN(C(=O)C1=CN(C)C)C2=CC=CC=C2 |
同義語 |
4-[(Dimethylamino)methylene]-1-phenyl-3-propyl-2-pyrazolin-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)

